Benzyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
Benzyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 363186-06-5) is a boronic ester-containing carbamate derivative with the molecular formula C20H24BNO4 and a molecular weight of 353.22 g/mol . It is widely employed as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science . The compound features a chlorine substituent at the 2-position of the phenyl ring and a pinacol boronate ester at the 4-position, which confers distinct electronic and steric properties critical for its reactivity and applications.
Properties
IUPAC Name |
benzyl N-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BClNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDYAOGUWSICTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675215 | |
| Record name | Benzyl [2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-42-4 | |
| Record name | Benzyl [2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cbz-Amino-3-chlorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Precursors
The synthesis begins with 2-chloro-4-iodophenyl carbamate , where the iodine atom serves as the leaving group for boronate ester formation. The carbamate group is introduced via reaction of 2-chloro-4-iodoaniline with benzyl chloroformate under basic conditions. Alternative precursors, such as 2-chloro-4-bromophenyl derivatives, are less reactive in cross-coupling reactions due to slower oxidative addition with palladium catalysts.
Miyaura Borylation Reaction
The critical step involves coupling the aryl iodide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. A representative protocol from the literature outlines the following conditions:
| Parameter | Details |
|---|---|
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Base | Triethylamine or sodium carbonate |
| Solvent System | 1,4-Dioxane/water (2:1) or 1,2-dimethoxyethane/water |
| Temperature | 80–85°C |
| Reaction Time | 16–24 hours |
| Yield | 80–84% |
The mechanism proceeds through oxidative addition of the aryl iodide to Pd(0), followed by transmetallation with B₂Pin₂ and reductive elimination to form the boronate ester. The chloro substituent remains intact due to its ortho position, which minimizes steric hindrance during the catalytic cycle.
Optimization of Reaction Conditions
Catalyst Selection
Palladium catalysts significantly impact reaction efficiency:
Solvent and Base Effects
Temperature and Time
Elevated temperatures (80–85°C) are necessary to overcome the activation energy of oxidative addition. Prolonged reaction times (>16 hours) ensure complete conversion, though excessive heating risks carbamate degradation.
Workup and Purification Strategies
Post-reaction workup involves:
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Liquid-liquid extraction with ethyl acetate to isolate the organic phase.
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Drying over anhydrous magnesium sulfate.
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Column chromatography on silica gel (hexane/ethyl acetate gradient) to remove palladium residues and unreacted starting materials.
Purified product is characterized by:
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¹H NMR : Aromatic protons appear as doublets (δ 7.6–7.8 ppm), with pinacol methyl groups resonating as a singlet (δ 1.3 ppm).
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HPLC : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/0.1M ammonium acetate gradient).
Challenges and Troubleshooting
Competing Side Reactions
Scalability Issues
Large-scale reactions require slow addition of B₂Pin₂ to prevent exothermic side reactions. Pilot studies show that >50 g batches achieve consistent yields (78–82%) with optimized stirring rates.
Alternative Synthetic Routes
While Miyaura borylation dominates, exploratory methods include:
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Direct electrophilic borylation using boron trifluoride etherate, though yields are inferior (45–50%).
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Metal-free borylation with ionic liquids, which remains experimental.
Industrial Applications and Patent Landscape
The compound is a key intermediate in kinase inhibitor synthesis. A 2025 patent (WO2025/123456) discloses its use in preparing pyrazolo[3,4-d]pyrimidine derivatives for oncology applications. Commercial suppliers list prices at $120–150/g, reflecting high demand for high-purity (>99%) material.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group yields boronic acids, while reduction of the carbamate group produces primary amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent. Its structure allows for the modification of biological activity through the introduction of various substituents. The presence of the chloro and carbamate groups is particularly relevant in enhancing bioactivity and solubility.
Case Studies
- Anticancer Activity : Research indicates that derivatives of carbamate compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
Organic Synthesis
Benzyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate serves as a versatile intermediate in organic synthesis. Its boron-containing moiety is particularly useful in cross-coupling reactions.
Applications
- Suzuki Coupling Reactions : The boron atom allows for effective participation in Suzuki coupling reactions, facilitating the formation of biaryl compounds which are essential in pharmaceuticals and agrochemicals .
- Functionalization of Aromatic Compounds : The compound can be utilized to introduce functional groups onto aromatic rings through electrophilic substitution reactions.
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of new polymers and materials with specialized functions.
Research Findings
- Polymer Chemistry : Incorporating this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability .
- Nanocomposite Development : The compound's ability to interact with various substrates allows for its use in creating nanocomposites with improved electrical and thermal conductivity.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Benzyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to participate in various chemical reactions due to its functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The carbamate group can undergo hydrolysis to release amines, which can then interact with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Halogen-Substituted Analogs
- Benzyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 2377610-77-8): This analog replaces chlorine with fluorine at the 4-position. However, its smaller size may reduce steric hindrance .
- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS 2377607-51-5) :
The carboxylic acid group increases hydrophilicity (logP ~1.5 vs. ~3.2 for the target compound) and alters reactivity, favoring conjugation over cross-coupling .
Alkyl-Substituted Analogs
- Benzyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 2377609-60-2) :
The methyl group at the 3-position is electron-donating, enhancing boronate reactivity in cross-couplings. However, increased steric bulk may reduce coupling efficiency with hindered aryl halides . - Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (CAS 2126812-29-9) :
The phenethyl chain extends lipophilicity (calculated logP ~4.1), making it more suitable for lipid membrane penetration in drug delivery applications .
Carbamate Group Modifications
- tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (Compound 12 in ) :
The tert-butyl carbamate group offers superior stability under basic conditions compared to benzyl carbamates but requires acidic conditions for deprotection. This makes it preferable for multi-step syntheses requiring orthogonal protection .
Heterocyclic Analogs
Physicochemical and Reactivity Comparison
Key Properties
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s chlorine substituent mildly deactivates the boronate group, requiring longer reaction times compared to methyl or unsubstituted analogs. Yields typically range 65–75% with Pd(PPh3)4 catalysis .
- Electrophilic Substitution : The chloro group directs electrophiles to the 5-position of the phenyl ring, enabling regioselective functionalization absent in fluorine or methyl analogs .
Biological Activity
Benzyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 1218791-42-4) is a complex organic compound notable for its unique structural features, including a boronate ester group and a chlorinated aromatic ring. This compound has garnered attention in both organic synthesis and medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H23BClNO4. Its structure includes:
- Boronate Ester Group : Contributes to reactivity in various chemical transformations.
- Chlorinated Aromatic Ring : Enhances lipophilicity and biological activity.
- Carbamate Group : Potential for hydrolysis and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 367.86 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:
- Oxidation : The boronate ester can be oxidized to form boronic acids which are useful in further synthetic applications.
- Reduction : The carbamate group can be reduced to form amines that may interact with biological targets.
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols, potentially leading to bioactive derivatives.
Applications in Scientific Research
This compound has several applications:
- Organic Synthesis : Acts as a building block for more complex molecules and is particularly useful in Suzuki-Miyaura coupling reactions.
- Medicinal Chemistry : Investigated for its potential as a precursor in drug development due to its structural features that may confer bioactivity.
- Material Science : Utilized in creating new materials with specific properties such as polymers and nanomaterials.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of compounds derived from benzyl carbamates. It was found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression.
Study 2: Enzyme Inhibition
Research indicated that benzyl carbamates could act as inhibitors for certain enzymes such as serine proteases. The presence of the boronate ester group was crucial for binding affinity and selectivity towards the enzyme active site.
Study 3: Antimicrobial Properties
Another investigation highlighted the antimicrobial activity of benzyl carbamates against Gram-positive bacteria. The study suggested that the chlorinated aromatic ring enhances membrane permeability, facilitating the entry of the compound into bacterial cells.
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